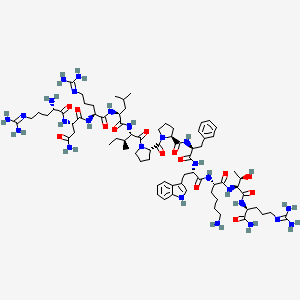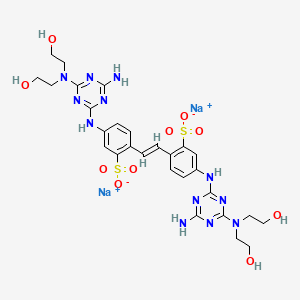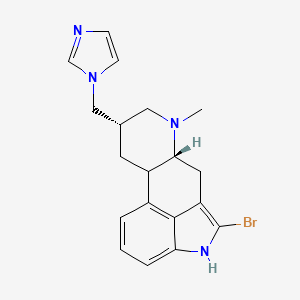![molecular formula C19H18N2O14S4 B12754659 2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-[[4-methoxy-3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]- CAS No. 72749-64-5](/img/structure/B12754659.png)
2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-[[4-methoxy-3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-[[4-methoxy-3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]- is a complex organic compound with a molecular formula of C19H18N2O14S4 and a molecular weight of 626.59 g/mol . This compound is known for its intricate structure, which includes multiple functional groups such as hydroxyl, methoxy, sulfooxy, and azo groups. It is primarily used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-[[4-methoxy-3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]- involves several steps:
Nitration and Reduction: The initial step involves the nitration of naphthalene to form nitronaphthalene, followed by reduction to produce aminonaphthalene.
Sulfonation: The aminonaphthalene undergoes sulfonation to introduce sulfonic acid groups at the 2 and 7 positions.
Diazotization and Coupling: The sulfonated aminonaphthalene is then diazotized and coupled with a methoxy-substituted phenyl compound that has been sulfonated and esterified with sulfooxyethyl groups.
Industrial production methods typically involve large-scale batch processes with controlled reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-[[4-methoxy-3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]- undergoes various chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: The sulfonic acid groups can participate in substitution reactions with nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: It serves as a staining agent for biological tissues and cells.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of dyes, pigments, and other colorants.
Mechanism of Action
The mechanism by which 2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-[[4-methoxy-3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]- exerts its effects involves its ability to interact with various molecular targets. The sulfonic acid groups enhance its solubility in water, while the azo group allows it to form stable complexes with metals and other compounds. These interactions can affect various biochemical pathways, making it useful in different applications .
Comparison with Similar Compounds
Similar compounds include other naphthalenedisulfonic acid derivatives such as:
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3,6-bis[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-: This compound has similar functional groups but differs in the position and type of substituents.
2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-(2-(4-methoxy-3-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo]-: This compound has a similar structure but different substituents on the phenyl ring.
The uniqueness of 2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-[[4-methoxy-3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]- lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
Properties
CAS No. |
72749-64-5 |
|---|---|
Molecular Formula |
C19H18N2O14S4 |
Molecular Weight |
626.6 g/mol |
IUPAC Name |
4-hydroxy-3-[[4-methoxy-3-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C19H18N2O14S4/c1-34-15-5-2-12(10-16(15)36(23,24)7-6-35-39(31,32)33)20-21-18-17(38(28,29)30)9-11-8-13(37(25,26)27)3-4-14(11)19(18)22/h2-5,8-10,22H,6-7H2,1H3,(H,25,26,27)(H,28,29,30)(H,31,32,33) |
InChI Key |
ALFVCRVBICXWBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)CCOS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


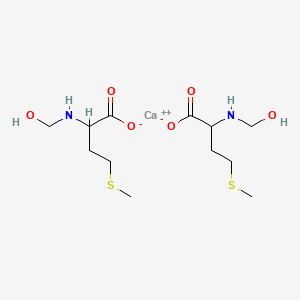


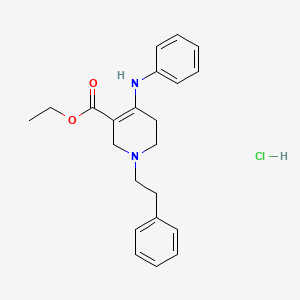
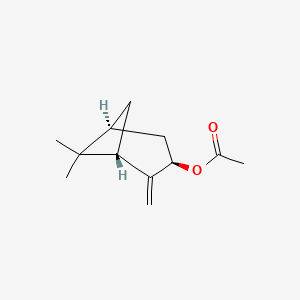
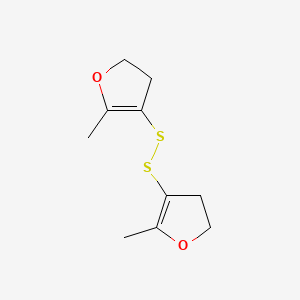
![9-amino-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-1-ol;(Z)-but-2-enedioic acid](/img/structure/B12754612.png)
